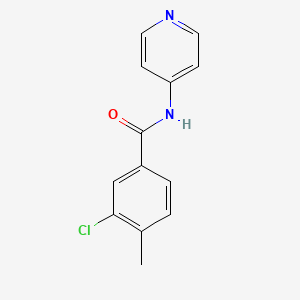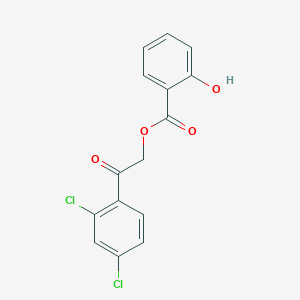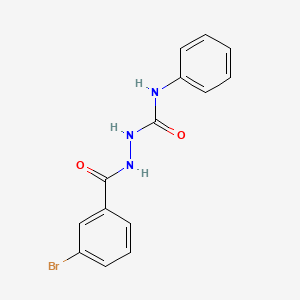
3-chloro-4-methyl-N-4-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-4-pyridinylbenzamide, also known as CPB, is a chemical compound that belongs to the class of N-arylbenzamides. CPB has been studied for its various applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-4-pyridinylbenzamide involves its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and plays a crucial role in the survival of cancer cells. By inhibiting PARP, this compound induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to exhibit anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-4-methyl-N-4-pyridinylbenzamide in lab experiments is its specificity for cancer cells, which minimizes the risk of toxicity to normal cells. However, one limitation is that this compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-methyl-N-4-pyridinylbenzamide. One potential area of study is the development of this compound analogs with improved efficacy and specificity for different types of cancer. Another area of research is the investigation of this compound's potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy.
Métodos De Síntesis
The synthesis of 3-chloro-4-methyl-N-4-pyridinylbenzamide involves the reaction between 3-chloro-4-methylbenzoic acid and 4-pyridinylamine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP) as a co-catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-4-pyridinylbenzamide has been extensively studied for its anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-3-10(8-12(9)14)13(17)16-11-4-6-15-7-5-11/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLCHCANORIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)

![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)

